molecular formula C18H13N3O4 B11115838 2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate

2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate

Cat. No.: B11115838
M. Wt: 335.3 g/mol
InChI Key: UOIBLRTUUHABBY-UDWIEESQSA-N
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Description

2-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a pyridine ring, a formamido group, and a furan-2-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of a pyridine derivative with a formamido compound, followed by the introduction of the furan-2-carboxylate group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and anticancer properties.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds with similar pyridine structures, such as nicotinamide and pyridoxine, share some chemical properties.

    Furan Derivatives: Furan-2-carboxylate derivatives, like furosemide and furfuryl alcohol, have comparable reactivity.

    Formamido Compounds: Formamido-containing compounds, such as formamide and N-formylmethionine, exhibit similar functional group chemistry.

Uniqueness

2-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H13N3O4

Molecular Weight

335.3 g/mol

IUPAC Name

[2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C18H13N3O4/c22-17(13-7-9-19-10-8-13)21-20-12-14-4-1-2-5-15(14)25-18(23)16-6-3-11-24-16/h1-12H,(H,21,22)/b20-12+

InChI Key

UOIBLRTUUHABBY-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CO3

Origin of Product

United States

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